Hederacolchiside A1

Overview

Description

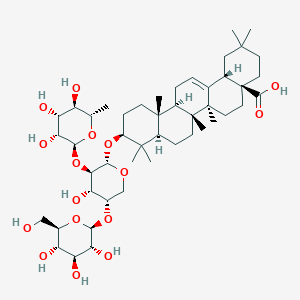

Hederacolchiside A1 (HA1) is a triterpenoid saponin isolated from Pulsatilla chinensis . It has been found to suppress the proliferation of tumor cells by inducing apoptosis through modulating the PI3K/Akt/mTOR signaling pathway . Additionally, it has antischistosomal activity, affecting parasite viability both in vivo and in vitro .

Molecular Structure Analysis

The molecular formula of Hederacolchiside A1 is C47H76O16 . It has an average mass of 897.097 Da and a monoisotopic mass of 896.513306 Da . The molecule contains a total of 146 bonds, including 70 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 8 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 9 hydroxyl groups, 1 primary alcohol, 7 secondary alcohols, and 6 ethers (aliphatic) .Chemical Reactions Analysis

Hederacolchiside A1 has been found to effectively inhibit the phosphorylations of phosphatidylinositol 3 kinase (PI3K), protein kinase B (Akt), and mammalian target of rapamycin (mTOR) .Physical And Chemical Properties Analysis

The physical and chemical properties of Hederacolchiside A1 include a density of 1.4±0.1 g/cm3, a boiling point of 967.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 159.7±6.0 kJ/mol and a flash point of 276.2±27.8 °C .Scientific Research Applications

Antischistosomal Activity

- HSA’s Role : HSA has demonstrated potent antischistosomal effects:

Antiparasitic Properties

- In Vitro and In Vivo Effects :

Antitumor Potential

- PI3K/Akt/mTOR Pathway Modulation :

Autophagy Inhibition

- CTSC Targeting :

Additional Cancer Research

Mechanism of Action

Target of Action

Hederacolchiside A1 (HSA) primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a significant target for cancer treatment .

Mode of Action

HSA interacts with its targets by inducing apoptosis, which is a form of programmed cell death . This interaction results in the suppression of tumor cell proliferation . Furthermore, HSA has been found to have antischistosomal activity, affecting parasite viability both in vivo and in vitro .

Biochemical Pathways

HSA affects the PI3K/Akt/mTOR signaling pathway . By modulating this pathway, HSA induces apoptosis, thereby suppressing the proliferation of tumor cells . In addition, HSA’s antischistosomal activity is partly due to the morphological changes in the tegument system when newly transformed schistosomula are exposed to HSA .

Result of Action

HSA has been shown to have high activity against Schistosoma japonicum and S. mansoni in mice . Its antischistosomal effect was even more potent than the currently used drugs, praziquantel, and artesunate . Furthermore, HSA could ameliorate the pathology parameters in mice harboring 1-day-old juvenile S. japonicum . In terms of cancer treatment, HSA suppresses the proliferation of tumor cells by inducing apoptosis .

Safety and Hazards

Hederacolchiside A1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility and harm to the unborn child .

properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSAXYBPXKLMJO-IFECXJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315772 | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hederacolchiside A1 | |

CAS RN |

106577-39-3 | |

| Record name | Hederacolchiside A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106577-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of Hederacolchiside A1 in exhibiting anti-cancer effects?

A1: Hederacolchiside A1 (HA1) has been shown to induce apoptosis in cancer cells [, ]. More recently, research indicates HA1 inhibits autophagy by decreasing the expression and proteolytic activity of the lysosomal protein Cathepsin C [, ]. This disruption of autophagy contributes to its anti-cancer properties.

Q2: How does Hederacolchiside A1 impact Leishmania parasites?

A2: Studies have demonstrated that HA1 exhibits potent anti-leishmanial activity by altering the membrane integrity and membrane potential of Leishmania parasites, ultimately hindering their proliferation [, , ].

Q3: Beyond its effects on cancer cells, what other cellular interactions have been observed with HA1?

A3: HA1 has been shown to interact with cholesterol and phospholipids in cell membranes, leading to pore formation [, ]. This interaction has been observed in human melanoma cells, resulting in the release of cytoplasmic proteins [].

Q4: Are there any in vivo studies demonstrating the anti-tumor activity of Hederacolchiside A1?

A4: Yes, in vivo studies utilizing athymic nude mice models have demonstrated that HA1 significantly inhibits the growth of transplanted tumors [].

Q5: Has Hederacolchiside A1 shown efficacy against Schistosomiasis?

A5: Research indicates that HA1 possesses promising antischistosomal properties, demonstrating high activity against Schistosoma japonicum and, to a lesser extent, Schistosoma mansoni []. It has even shown superior efficacy compared to current treatments like praziquantel and artesunate [].

Q6: Does Hederacolchiside A1 interact with melanin?

A6: Yes, high-resolution magic-angle spinning nuclear magnetic resonance studies have revealed a specific interaction between HA1 and melanin []. This interaction may contribute to the increased susceptibility of pigmented melanoma cells to HA1 [].

Q7: Are there any studies investigating the potential of Hederacolchiside A1 in treating pulmonary injury?

A7: While research in this area is limited, some studies suggest potential therapeutic effects of HA1 on particulate matter-induced pulmonary injury [].

Q8: Have any synthetic derivatives of Hederacolchiside A1 been developed?

A8: Yes, researchers have synthesized nitric oxide-donating derivatives of HA1 and evaluated their potential as anticancer agents in vitro and in vivo []. Additionally, novel derivatives bearing an aryl triazole moiety have been synthesized and assessed for antitumor activity [].

Q9: Has the synthesis of Hederacolchiside A1 and its structural analog, β-hederin, been achieved?

A9: Yes, successful syntheses of both HA1 and β-hederin, triterpenoid saponins with a unique cytotoxicity-inducing disaccharide moiety, have been reported [, ].

Q10: What is the role of the PI3K/Akt/mTOR signaling pathway in the context of Hederacolchiside A1's anticancer activity?

A10: Research suggests that HA1 suppresses tumor cell proliferation by inducing apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)